molecular formula C22H16BrNO3S B2416242 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-90-2

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2416242
CAS RN: 1114652-90-2
M. Wt: 454.34
InChI Key: XEXWDSBTFOQYTI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is given as 270.12 . For a comprehensive analysis of the physical and chemical properties, further experimental data would be required.

Scientific Research Applications

Synthesis Techniques and Computational Studies

One key aspect of the research on this compound involves its synthesis and computational analysis. In a study by Preet and Cannoo (2015), a one-pot synthesis of 1,4-benzothiazines (including similar compounds) was achieved under ultrasonication. They employed various spectroscopic techniques and computational studies, including density functional theory, to understand the compound's structure and properties (Preet & Cannoo, 2015).

Antimicrobial Evaluation

The antimicrobial properties of related compounds have been evaluated. Reddy and Reddy (2016) synthesized substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones, showing in vitro antibacterial activity against various bacterial strains (Reddy & Reddy, 2016).

Antioxidant Properties

Research by Çetinkaya et al. (2012) explored the antioxidant activities of derivatives of this compound. They investigated their radical scavenging activities and compared the results to standard antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antiviral and Antifungal Potential

Sharma et al. (2009) synthesized analogues of this compound and evaluated their antimicrobial and antiviral potential. They found certain compounds to be active against specific fungal strains and viruses, suggesting potential antifungal and antiviral applications (Sharma et al., 2009).

Structural and Molecular Analysis

The structural and molecular aspects of related compounds have also been a focus. Borbulevych (2007) detailed the crystal structure of a related compound, highlighting its molecular conformation and intermolecular interactions (Borbulevych, 2007).

Synthesis for Anti-tuberculosis Drug Candidates

Eckhardt et al. (2020) reported on the synthesis of a side product in the creation of benzothiazinone, a class of new anti-tuberculosis drug candidates. This highlights the relevance of related compounds in developing treatments for tuberculosis (Eckhardt et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures, including the use of personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWDSBTFOQYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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